Superior Powder Compactibility of Cpad vs. Spray Dried Dispersion (SDD)
In a direct head-to-head comparison using GDC-0810 (50% w/w drug loading with HPMC-AS), co-precipitated amorphous dispersion (cPAD) powder produced via resonant acoustic mixing demonstrated superior compactibility compared to an equivalent spray dried dispersion (SDD) material [1]. This indicates that tablets formed from Cpad are more resistant to fracturing under compression.
| Evidence Dimension | Powder Compactibility |
|---|---|
| Target Compound Data | Superior compactibility compared to SDD |
| Comparator Or Baseline | Spray Dried Dispersion (SDD) of identical composition (GDC-0810, 50% w/w with HPMC-AS) |
| Quantified Difference | cPAD demonstrated superior compactibility; SDD and cPAD were found to have comparable compressibility. |
| Conditions | GDC-0810 (50% w/w) with HPMC-AS; Manufacturing method: Co-precipitation via resonant acoustic mixing vs. spray drying. |
Why This Matters
Superior compactibility can reduce the risk of tablet defects during manufacturing, enabling higher throughput and potentially lowering the need for additional excipients, which in turn can reduce final tablet size.
- [1] Jia W, et al. Assessing the Interrelationship of Microstructure, Properties, Drug Release Performance, and Preparation Process for Amorphous Solid Dispersions Via Noninvasive Imaging Analytics and Material Characterization. Pharm Res. 2022;39:3137–3154. View Source
